N-(4-Chlorobenzyl)-3-fluorobenzylamine N-(4-Chlorobenzyl)-3-fluorobenzylamine
Brand Name: Vulcanchem
CAS No.: 1042577-19-4
VCID: VC8365650
InChI: InChI=1S/C14H13ClFN/c15-13-6-4-11(5-7-13)9-17-10-12-2-1-3-14(16)8-12/h1-8,17H,9-10H2
SMILES: C1=CC(=CC(=C1)F)CNCC2=CC=C(C=C2)Cl
Molecular Formula: C14H13ClFN
Molecular Weight: 249.71 g/mol

N-(4-Chlorobenzyl)-3-fluorobenzylamine

CAS No.: 1042577-19-4

Cat. No.: VC8365650

Molecular Formula: C14H13ClFN

Molecular Weight: 249.71 g/mol

* For research use only. Not for human or veterinary use.

N-(4-Chlorobenzyl)-3-fluorobenzylamine - 1042577-19-4

Specification

CAS No. 1042577-19-4
Molecular Formula C14H13ClFN
Molecular Weight 249.71 g/mol
IUPAC Name 1-(4-chlorophenyl)-N-[(3-fluorophenyl)methyl]methanamine
Standard InChI InChI=1S/C14H13ClFN/c15-13-6-4-11(5-7-13)9-17-10-12-2-1-3-14(16)8-12/h1-8,17H,9-10H2
Standard InChI Key AHACGNKYKJBOSR-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)F)CNCC2=CC=C(C=C2)Cl
Canonical SMILES C1=CC(=CC(=C1)F)CNCC2=CC=C(C=C2)Cl

Introduction

N-(4-Chlorobenzyl)-3-fluorobenzylamine is an organic compound categorized as a benzylamine derivative. This compound features a benzylamine backbone substituted with a 4-chlorophenyl group and a 3-fluorophenyl group. Its molecular structure combines halogenated aromatic rings, which are often associated with enhanced chemical stability and biological activity.

Synthesis Pathways

The synthesis of N-(4-Chlorobenzyl)-3-fluorobenzylamine typically involves:

  • Starting Materials:

    • 4-Chlorobenzyl chloride

    • 3-Fluorobenzylamine

  • Reaction Mechanism:

    • A nucleophilic substitution reaction where the amine group of 3-fluorobenzylamine reacts with the benzyl chloride derivative in the presence of a base (e.g., sodium hydroxide or potassium carbonate).

  • Conditions:

    • Solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.

    • Temperature: Controlled heating to facilitate the reaction.

Applications and Potential Uses

N-(4-Chlorobenzyl)-3-fluorobenzylamine is primarily studied for its potential in medicinal chemistry due to its structural resemblance to pharmacologically active compounds.

  • Pharmacological Potential:

    • The compound may serve as a precursor or intermediate in the synthesis of drugs targeting central nervous system disorders or antimicrobial agents.

  • Chemical Research:

    • Its halogenated structure makes it useful in studying halogen bonding and molecular docking in drug design.

Toxicity and Safety Profile

  • Acute toxicity may arise from interactions with cellular amine receptors.

  • Prolonged exposure could lead to metabolic accumulation due to the stability of halogenated aromatic rings.

Analytical Characterization

The identification and purity assessment of N-(4-Chlorobenzyl)-3-fluorobenzylamine can be conducted using advanced spectroscopic techniques:

  • NMR Spectroscopy: To confirm the chemical shifts corresponding to aromatic protons and functional groups.

  • Mass Spectrometry (MS): For molecular weight determination.

  • Infrared Spectroscopy (IR): To identify characteristic amine (-NH) and halogen (-Cl, -F) vibrations.

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